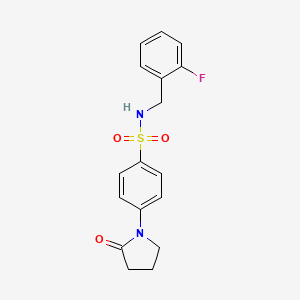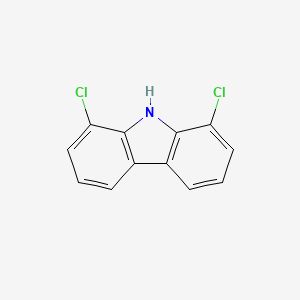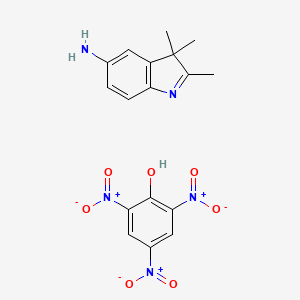![molecular formula C21H24N2O7S2 B5145805 bis[3-(4-morpholinylsulfonyl)phenyl]methanone](/img/structure/B5145805.png)
bis[3-(4-morpholinylsulfonyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[3-(4-morpholinylsulfonyl)phenyl]methanone, commonly known as BMSM, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. BMSM is a sulfonamide-based compound that has been synthesized through a variety of methods.
Applications De Recherche Scientifique
BMSM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, BMSM has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In materials science, BMSM has been used to synthesize novel materials with unique properties. In catalysis, BMSM has been used as a catalyst for various organic reactions.
Mécanisme D'action
The mechanism of action of BMSM is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways. In medicinal chemistry, BMSM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. BMSM has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
BMSM has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-angiogenic effects. In animal models, BMSM has been shown to reduce inflammation and inhibit the growth of tumors. BMSM has also been shown to have a low toxicity profile, making it a promising candidate for further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
BMSM has several advantages for lab experiments, including its high purity and stability. BMSM is also readily available and relatively inexpensive, making it an attractive option for researchers. However, BMSM has some limitations, including its low solubility in water and its potential for degradation under certain conditions.
Orientations Futures
There are several future directions for research involving BMSM. In medicinal chemistry, further investigation is needed to determine the optimal dosage and delivery method for BMSM as an anti-inflammatory and anti-cancer agent. In materials science, BMSM can be further explored for its potential to synthesize novel materials with unique properties. In catalysis, BMSM can be further investigated for its potential as a catalyst for various organic reactions. Overall, BMSM has significant potential for various applications and warrants further investigation.
Méthodes De Synthèse
BMSM can be synthesized through several methods, including the reaction of 4-morpholinylsulfonyl chloride with 3-hydroxybenzophenone, followed by the addition of a base. Another method involves the reaction of 4-morpholinylsulfonyl chloride with 3-acetylbenzophenone, followed by the addition of a base. These methods have been optimized to ensure high yields and purity of the final product.
Propriétés
IUPAC Name |
bis(3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7S2/c24-21(17-3-1-5-19(15-17)31(25,26)22-7-11-29-12-8-22)18-4-2-6-20(16-18)32(27,28)23-9-13-30-14-10-23/h1-6,15-16H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFQVCYIPVRXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-(2-hydroxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5145738.png)
![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol](/img/structure/B5145742.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5145746.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5145754.png)

![4-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B5145763.png)

![N-(3-chlorobenzyl)-3-[1-(4-phenylbutanoyl)-4-piperidinyl]propanamide](/img/structure/B5145785.png)
![3-[(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5145786.png)
![3-(2-furylmethyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5145789.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-4-piperidinamine](/img/structure/B5145793.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5145802.png)